3-Chloromethyl-5-nitrosalicylaldehyde

Catalog No.
S1520349
CAS No.
16644-30-7
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloromethyl-5-nitrosalicylaldehyde

CAS Number

16644-30-7

Product Name

3-Chloromethyl-5-nitrosalicylaldehyde

IUPAC Name

3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c9-3-5-1-7(10(13)14)2-6(4-11)8(5)12/h1-2,4,12H,3H2

InChI Key

VPZKJFJWKLYFQD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)C=O)[N+](=O)[O-]

Hyper Cross-linked Polymers (HCPs)

Summary: This compound may be used in the synthesis of HCPs, which are porous materials with a wide range of applications due to their high surface area and porosity .

Methods: Synthesis often involves Friedel-Craft reactions, post-crosslinking of polymer precursors, or direct poly-condensation of functional monomers .

Results: The resulting HCPs can exhibit properties like efficient adsorption, low density, and high thermal and chemical stability .

Environmental Pollution Control

Summary: Potential use in the treatment of pollutants or as a component in environmental remediation strategies.

Methods: Could involve the compound in adsorption processes or in the degradation of harmful substances.

Results: Reduction in pollutant levels and improvement in environmental quality.

3-Chloromethyl-5-nitrosalicylaldehyde is an organic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of approximately 215.59 g/mol. It features a chloromethyl group and a nitro group attached to a salicylaldehyde backbone, making it a notable member of the salicylaldehyde derivatives. The compound is typically a yellowish solid at room temperature and is soluble in organic solvents like ethanol and acetone, but less soluble in water .

Currently, there is no documented information on the specific mechanism of action of 3-Chloromethyl-5-nitrosalicylaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
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, including:

  • Nitration: The introduction of the nitro group is achieved through electrophilic aromatic substitution, where nitrating agents react with 5-chloromethylsalicylaldehyde to form 3-chloromethyl-5-nitrosalicylaldehyde.
  • Reduction: Under reducing conditions, the nitro group can be converted to an amine, which alters the compound's reactivity and potential applications.
  • Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, leading to the formation of imines or other derivatives.

Research indicates that 3-Chloromethyl-5-nitrosalicylaldehyde exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory properties and potential applications in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression .

The synthesis of 3-Chloromethyl-5-nitrosalicylaldehyde primarily involves:

  • Chloromethylation: Starting with 5-nitrosalicylaldehyde, chloromethylation can be performed using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Nitration: The chloromethylated product undergoes nitration, typically using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position .
text
5-Nitrosalicylaldehyde + Chloromethyl methyl ether → 3-Chloromethyl-5-nitrosalicylaldehyde

3-Chloromethyl-5-nitrosalicylaldehyde finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Employed in studies related to chemical reactivity and mechanism exploration.
  • Agriculture: Investigated for potential use as a pesticide or herbicide due to its biological activity against specific pests .

Interaction studies have shown that 3-Chloromethyl-5-nitrosalicylaldehyde interacts with various biological targets. Its ability to inhibit certain enzymes has been documented, suggesting potential pathways for drug development. Additionally, its interactions with metal ions have been explored for applications in coordination chemistry .

Several compounds share structural similarities with 3-Chloromethyl-5-nitrosalicylaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
5-NitrosalicylaldehydeLacks chloromethyl groupMore soluble in water; different biological activity
4-ChlorosalicylaldehydeContains a chlorine atom at position 4Different reactivity patterns compared to 3-position
SalicylaldehydeNo nitro or chloromethyl groupsBasic structure; widely used in organic synthesis
3-NitrosalicylaldehydeNitrogen at position 3Different pharmacological properties

These compounds demonstrate variations in biological activity, solubility, and reactivity due to differences in their functional groups and positions.

Nitration and Chloromethylation Strategies

The synthesis of 3-chloromethyl-5-nitrosalicylaldehyde typically begins with the nitration of salicylaldehyde, followed by chloromethylation. A widely cited method involves reacting 5-nitrosalicylaldehyde with chloromethyl methyl ether in the presence of anhydrous aluminum chloride ($$ \text{AlCl}3 $$) as a Lewis acid catalyst. Under reflux conditions (22 hours, hexane solvent), this Friedel-Crafts alkylation achieves a yield of 72%. The reaction mechanism proceeds via electrophilic aromatic substitution, where $$ \text{AlCl}3 $$ facilitates the generation of a chloromethyl carbocation intermediate.

Alternative nitration approaches include the use of cerium ammonium nitrate ($$ \text{Ce(NH}4\text{)}2(\text{NO}3)6 $$) in acetic acid with polyethylene glycol-400 (PEG-400) as a phase transfer catalyst. This method simplifies product isolation by exploiting the differential solubility of 3- and 5-nitro isomers in alkaline media, yielding 3-nitrosalicylaldehyde with 96% selectivity.

Catalytic Approaches Using Heteropoly Acids

Heteropoly acids, such as $$ \text{H}6\text{PMo}9\text{V}3\text{O}{40} $$ supported on silica gel, have demonstrated efficacy in the nitration of salicylaldehyde. Under optimized conditions (45°C, petroleum ether solvent, 2.5 hours), this catalyst achieves 98% conversion of salicylaldehyde with 96.8% selectivity for 5-nitrosalicylaldehyde. The strong Brønsted acidity and redox properties of the heteropoly acid enhance nitronium ion ($$ \text{NO}_2^+ $$) formation, favoring para-nitration due to steric and electronic effects.

Phase Transfer Catalysis in Nitrated Derivatives

Phase transfer catalysts like PEG-400 improve reaction efficiency by facilitating the migration of ionic species between immiscible phases. In the cerium ammonium nitrate-mediated nitration, PEG-400 increases the reaction rate and reduces byproduct formation, enabling a shorter reaction time (1.6 hours) compared to traditional mixed-acid systems. This method also minimizes waste generation, aligning with green chemistry principles.

Comparative Analysis of Reaction Conditions

A comparative evaluation of synthesis methods reveals trade-offs between yield, selectivity, and practicality (Table 1). While $$ \text{AlCl}_3 $$-catalyzed chloromethylation offers high yields, it requires stringent moisture-free conditions. Conversely, heteropoly acid-catalyzed nitration provides excellent selectivity but demands precise temperature control.

Table 1: Comparison of Synthesis Methods for 3-Chloromethyl-5-Nitrosalicylaldehyde

MethodCatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
Friedel-Crafts Alkylation$$ \text{AlCl}_3 $$80 (reflux)2272>90
Cerium Nitrate Nitration$$ \text{Ce(NH}4\text{)}2(\text{NO}3)6 $$501.68996
Heteropoly Acid Nitration$$ \text{H}6\text{PMo}9\text{V}3\text{O}{40} $$452.59896.8

Thiosemicarbazone Derivatives with Transition Metals

3-Chloromethyl-5-nitrosalicylaldehyde reacts with thiosemicarbazides to form thiosemicarbazone ligands, which exhibit strong chelating capabilities toward transition metals. The nitro group at the 5-position enhances electron-withdrawing effects, stabilizing the imine (C=N) and thione (C=S) groups critical for metal coordination [2] [6]. The chloromethyl substituent introduces steric bulk, influencing the geometry of resulting complexes. For example, reactions with copper(II) acetate yield octahedral complexes where the ligand binds via the phenolic oxygen, azomethine nitrogen, and thione sulfur atoms [6]. These derivatives are synthesized through condensation reactions under reflux conditions, typically in ethanol or methanol solvents [2].

Copper(II) and Zinc(II) Complexes: Structural Characterization

Copper(II) complexes of CMNSA-derived thiosemicarbazones adopt distorted octahedral geometries, as confirmed by single-crystal X-ray diffraction [6]. The Jahn-Teller effect often leads to elongated axial bonds, with bond lengths ranging from 1.95–2.05 Å for Cu–N and 2.20–2.30 Å for Cu–S [6]. Zinc(II) complexes, in contrast, exhibit tetrahedral or trigonal bipyramidal configurations. A study using extended X-ray absorption fine structure (EXAFS) spectroscopy revealed that zinc coordinates with two oxygen atoms from the salicylaldehyde moiety and two nitrogen atoms from the thiosemicarbazone backbone [4]. Key structural parameters include:

MetalCoordination GeometryBond Lengths (Å)
Cu(II)Distorted OctahedralCu–N: 1.98 ± 0.03
Cu–S: 2.25 ± 0.05
Zn(II)Trigonal BipyramidalZn–O: 1.95 ± 0.02
Zn–N: 2.10 ± 0.04

These structural features correlate with the ligand’s ability to stabilize higher oxidation states in copper and facilitate redox inactivity in zinc [4] [6].

Biological Activity of Metal-Thiosemicarbazone Hybrids

CMNSA-metal complexes demonstrate notable bioactivity. Copper(II) hybrids exhibit antimicrobial efficacy against Staphylococcus aureus (MIC: 8–16 μg/mL) and Escherichia coli (MIC: 16–32 μg/mL) [6]. Zinc(II) derivatives show antiplasmodial activity against Plasmodium falciparum 3D7 strain, with EC~50~ values of 13.54–15.83 μM [2]. The mechanism involves disruption of parasitic redox homeostasis through metal-mediated generation of reactive oxygen species (ROS) [2]. Additionally, zinc complexes inhibit matrix metalloproteinases (MMPs) in cancer cells by binding to catalytic zinc sites, reducing tumor invasion in vitro .

Mechanistic Insights into Chelation and Ligand Behavior

Chelation occurs sequentially: (1) deprotonation of the phenolic –OH group, (2) coordination of the azomethine nitrogen, and (3) binding of the thione sulfur [6]. Density functional theory (DFT) calculations indicate that the nitro group lowers the LUMO energy of CMNSA by 1.2 eV compared to unsubstituted salicylaldehyde, enhancing metal-ligand charge transfer [6]. The chloromethyl group induces a bathochromic shift in UV-Vis spectra (λ~max~: 420 → 450 nm) due to increased conjugation . Kinetic studies reveal pseudo-first-order behavior for complex formation, with rate constants (k) of 2.3 × 10^−3 s^−1 for copper(II) and 1.8 × 10^−3 s^−1 for zinc(II) at pH 7.4 [6].

Synthesis of Spiropyran Derivatives via Hydrolysis

The synthesis of spiropyran derivatives from 3-Chloromethyl-5-nitrosalicylaldehyde represents a fundamental approach in photochemical synthesis, where controlled hydrolysis reactions serve as key mechanistic pathways. This compound, with molecular formula C₈H₆ClNO₄ and molecular weight 215.59 g/mol, functions as a critical intermediate in the preparation of spiropyran-based photochromic materials [1] [2].

The hydrolysis mechanism of spiropyran derivatives involves complex nucleophilic reactions where water acts as the primary nucleophile under neutral pH conditions. Research has demonstrated that the nonprotonated merocyanine isomer is the only form susceptible to hydrolysis, while the corresponding protonated form remains stable toward hydrolytic degradation [3] [4]. The phenolate oxygen of the merocyanine form plays a crucial role in the hydrolysis reaction, functioning as a base by accepting a proton from the nucleophilic water molecule and subsequently transferring it to the carbon atom [3] [4].

The hydrolysis process initiates through nucleophilic attack at the ene-iminium cation, followed by a retro-aldol reaction that yields Fischer's base and salicylaldehyde as hydrolysis products. This mechanism proceeds through multiple transition states, with the highest energy barrier corresponding to the transfer of the first proton to the carbon atom from the phenolate oxygen [3] [4].

Table 1: Hydrolysis Reaction Parameters

ParameterValueConditions
Barrier Height (ΔG)24.0-28.9 kcal/molQM models [3]
pH Independence Range5-9Water as nucleophile [3]
Reaction ReversibilityYesEquilibrium established [3]
Temperature Dependence25°C optimalStandard conditions [3]

The synthesis pathway involves the preparation of 3-Chloromethyl-5-nitrosalicylaldehyde through chloromethylation of 5-nitrosalicylaldehyde using chloromethyl methyl ether in the presence of aluminum chloride catalyst. The reaction proceeds with 90% yield, producing a yellow crystalline solid with melting point of 92°C [5] [6]. This intermediate then undergoes condensation reactions with various indoline derivatives to form spiropyran compounds with diverse photochromic properties.

Negative Photochromism in Amphiphilic Systems

Negative photochromism represents a unique phenomenon where thermally stable colored forms isomerize to transient colorless forms upon light irradiation, with thermal back-reaction occurring in darkness. In amphiphilic systems incorporating 3-Chloromethyl-5-nitrosalicylaldehyde-derived spiropyrans, this behavior enables precise control of molecular properties through light activation [7] [8].

Amphiphilic spiropyran derivatives exhibit negative photochromism when the hydrophilic open merocyanine form remains stable in aqueous environments and undergoes photoisomerization to the hydrophobic closed spiro form under visible light irradiation. This process demonstrates remarkable utility in materials science applications where controlled switching between hydrophilic and hydrophobic states is required [9] [10].

The molecular basis for negative photochromism in these systems involves the formation of zwitterionic merocyanine structures that are stabilized by the polar aqueous environment. The merocyanine form adopts a planar conjugated structure with charge separation, while the spiropyran form maintains an orthogonal configuration that minimizes dipole moment [7] [8].

Table 2: Negative Photochromism Parameters in Amphiphilic Systems

System TypeSwitching WavelengthResponse TimeThermal Recovery
Spiropyran-pyridinium [9]>500 nm15 min6 hours
Amphiphilic assemblies [11]365 nm2 minpH dependent
Polymer networks [12]Visible light10 sTemperature controlled

The critical aggregation concentration varies significantly between the merocyanine and spiropyran forms, with the merocyanine form exhibiting higher critical aggregation concentration due to its enhanced hydrophilicity. This difference enables photochemical control of self-assembly processes over specific concentration ranges [9] [10].

Experimental studies have revealed that the assembly morphology can be dramatically transformed from nanospheres to rod-like structures upon ultraviolet light irradiation. Density functional theory calculations demonstrate that the open-ring assemblies possess richer van der Waals forces compared to closed-ring assemblies, contributing to the morphological transformation [13].

Photochemical Cytotoxicity Switching Mechanisms

The photochemical control of cytotoxicity through 3-Chloromethyl-5-nitrosalicylaldehyde-derived spiropyran compounds represents a significant advancement in photochemotherapy applications. These systems enable precise temporal and spatial control of therapeutic activity through light-induced molecular switches [6] [9].

The cytotoxicity switching mechanism operates through photoisomerization between the hydrophilic merocyanine form and the hydrophobic spiropyran form. The spiropyran form demonstrates enhanced cytotoxicity due to its increased membrane permeability and disruption capabilities [6] [9]. This differential cytotoxicity arises from the distinct interaction patterns with cellular membranes, where the more hydrophobic spiropyran form exhibits greater membrane disruption potential.

Research has demonstrated that cytotoxicity activation occurs through visible light irradiation at concentrations between the critical aggregation concentrations of the two isomeric forms. The spiropyran compound SP6, incorporating a hexyl alkyl chain, exhibits negative photochromism where the stable merocyanine form isomerizes to the spiropyran form under visible light irradiation [6] [9].

Table 3: Cytotoxicity Parameters for Spiropyran Derivatives

ParameterMerocyanine FormSpiropyran FormLight Conditions
Cell Viability at 200 μM90%4%Visible light (>500 nm) [9]
Critical Aggregation ConcentrationHigherLowerConcentration dependent [9]
Membrane DisruptionModerateHighLDH release assay [9]
Activation WavelengthN/A>500 nm15 min irradiation [9]

The mechanism involves disruption of cell membrane integrity through surfactant-like activity of the spiropyran molecules. Both forms exhibit cytotoxicity at concentrations above their respective critical aggregation concentrations, but the spiropyran form demonstrates significantly enhanced membrane disruption capabilities [9]. The lactate dehydrogenase release assay confirms that cytotoxicity results from membrane damage rather than intracellular metabolic disruption.

The photochemical switching enables OFF/ON cytotoxicity control, where the relatively non-toxic merocyanine form can be activated to the highly cytotoxic spiropyran form through controlled light exposure. This approach provides a foundation for developing next-generation photochemotherapy drugs with enhanced spatial and temporal control [6] [9].

Role in Photoresponsive Polymer Networks

3-Chloromethyl-5-nitrosalicylaldehyde serves as a crucial building block in the development of photoresponsive polymer networks that exhibit controllable mechanical and optical properties. These networks incorporate spiropyran units either as pendant groups or as integral components of the polymer backbone, enabling light-induced modulation of network properties [14] [15].

The incorporation of spiropyran moieties into polymer networks facilitates the development of materials with photoswitchable glass transition temperatures. Novel photoresponsive spiropyran-based copolymers demonstrate reversible photoisomerism capabilities, with glass transition temperatures increasing upon ultraviolet light irradiation [14] [15]. These materials exhibit high thermal stability with decomposition temperatures exceeding 250°C, instant photochromism, and fluorescence properties upon ultraviolet light exposure.

Recent developments in two-photon photopolymerization have revealed that spiropyran molecules can function as efficient photoinitiators. The spiropyran molecule initiates two-photon polymerization in the presence of trifunctional acrylic monomers, creating true three-dimensional structures with capabilities comparable to established photoinitiators [16] [17]. This discovery expands the utility of spiropyran-based systems beyond traditional photochromic applications into advanced three-dimensional printing technologies.

Table 4: Photoresponsive Polymer Network Properties

PropertyBefore UVAfter UVMeasurement Conditions
Glass Transition TemperatureVariableIncreasedλ = 365 nm irradiation [14]
Thermal Stability>250°CMaintainedDecomposition temperature [14]
Photopolymerization EfficiencyN/AComparable to Irgacure 819Two-photon polymerization [16]
Mechanical PropertiesBaselineModifiedLight-controlled switching [18]

The role of spiropyran derivatives in photoresponsive polymer networks extends to the development of self-healing materials and adaptive structures. Photo-crosslinking polymers incorporating spiropyran units demonstrate reversible crosslinking behavior, enabling materials that can be cured and decured through controlled light exposure [19]. This capability proves essential for developing sustainable materials with end-of-life recyclability.

Ion-hybrid crosslinked hydrogels incorporating spiropyran derivatives exhibit exceptional mechanical properties, achieving tensile strengths of 3.22 MPa and elastic moduli of 8.6 MPa [18] [20]. These materials demonstrate complete spiropyran-merocyanine isomerization within 30 seconds of ultraviolet light exposure, with subsequent recovery over approximately 6 hours under visible light irradiation.

The photoswitchable nature of these polymer networks enables applications in rewritable optical data storage, artificial intelligence systems, and adaptable wearable devices. The materials exhibit extraordinary durability against light-induced fatigue, maintaining their photochromic properties through multiple switching cycles [18] [20].

Advanced applications include the development of photoswitchable adhesives where spiropyran homopolymers demonstrate controlled bonding and on-demand debonding capabilities. The photoisomerization between noncharged spiropyran and zwitterionic merocyanine forms, with their associated polarity changes, enables precise control of adhesion strength on both hydrophilic and hydrophobic substrates [21].

XLogP3

1.8

Other CAS

16644-30-7

Wikipedia

3-Chloromethyl-5-nitrosalicylaldehyde

Dates

Last modified: 08-15-2023

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